Phenylarsonic acid diethyl ester

Description

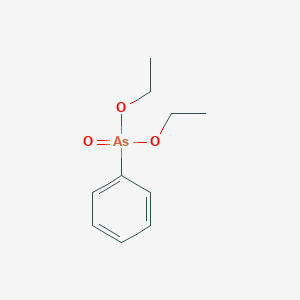

Phenylarsonic acid diethyl ester, a derivative of phenylarsonic acid (C₆H₅AsO₃H₂), is an organoarsenic compound where the hydroxyl groups of the arsenic acid moiety are replaced by ethoxy groups (-OCH₂CH₃). These compounds historically served as feed additives in poultry to promote growth and control parasites, though their use has declined due to concerns about arsenic toxicity and environmental persistence . Phenylarsonic acid derivatives are synthesized via electrophilic substitution or esterification reactions, with structural variations influencing their chemical behavior and applications.

Properties

CAS No. |

37907-80-5 |

|---|---|

Molecular Formula |

C10H15AsO3 |

Molecular Weight |

258.15 g/mol |

IUPAC Name |

diethoxyarsorylbenzene |

InChI |

InChI=1S/C10H15AsO3/c1-3-13-11(12,14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

ATNOQRRKWSRHIM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[As](=O)(C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylarsonic acid diethyl ester can be synthesized through the esterification of phenylarsonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating phenylarsonic acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:

C6H5AsO(OH)2+2C2H5OH→C6H5AsO(OCH2CH3)2+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically refluxed, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenylarsonic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylarsonic acid or other arsenic-containing compounds.

Reduction: Reduction reactions can convert the ester to phenylarsonic acid or other reduced forms.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Phenylarsonic acid (C6H5AsO(OH)2)

Reduction: Reduced arsenic compounds

Substitution: Various alkyl or aryl derivatives of phenylarsonic acid

Scientific Research Applications

Phenylarsonic acid diethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenylarsonic acid diethyl ester involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which can result in cell death or inhibition of cell growth.

Comparison with Similar Compounds

Regulatory and Industrial Relevance

- Regulatory Status : The EU restricts phenylarsonic acid additives, while the U.S. suspended roxarsone use in 2011 due to arsenic residues in poultry .

- Industrial Alternatives : Phosphonic acid esters (e.g., 2-nitro-5-chlorophenylphosphonic acid diethyl ester) are explored as less toxic herbicides but show weaker activity compared to arsenic analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.